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Compound Name:
Chromic acid (H2Cr2O7),rubidium

salt (1:2)

Cat. No.: B082955 Get Quote

A comparative analysis of the structural disparities between the triclinic and monoclinic

polymorphs of rubidium dichromate (Rb₂Cr₂O₇) is crucial for understanding the material's

physicochemical properties. This guide provides a detailed examination of these crystalline

forms, supported by crystallographic data, to assist researchers, scientists, and professionals in

drug development in comprehending the nuanced structural variations.

Crystallographic Data Comparison
The primary structural differences between the triclinic and monoclinic forms of Rb₂Cr₂O₇ lie in

their crystal symmetry and unit cell parameters. At least two triclinic and two monoclinic

polymorphs have been identified. The following table summarizes the key crystallographic data

for representative polymorphs.
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Parameter
Triclinic
(Polymorph 1)

Triclinic
(Polymorph 2)

Monoclinic
(P2₁/n)

Monoclinic
(C2/c)

Crystal System Triclinic Triclinic Monoclinic Monoclinic

Space Group Pī Pī P2₁/n C2/c

Unit Cell

Dimensions

a = 13.554 Å, b =

7.640 Å, c =

7.735 Å

a = 7.433 Å, b =

7.571 Å, c =

7.832 Å

a = 7.67 Å, b =

7.62 Å, c = 13.62

Å

a = 7.938 Å, b =

7.938 Å, c =

7.873 Å

Unit Cell Angles

α = 93.64°, β =

98.52°, γ =

88.80°

α = 109.44°, β =

90.81°, γ =

108.89°

β = 93.37° -

Cr-O-Cr Bond

Angle(s)

123° and 137°[1]

[2]
133.5°[3] 122.9°[3] 122.9°[3]

Rb⁺

Coordination

8 or 9 oxygen

atoms[1][2]

Two non-

equivalent Rb

atoms, each

coordinated by

seven oxygen

atoms[3]

- -

Rb-O Distances
2.86 to 3.31 Å[1]

[2]

2.853 to 3.060

Å[3]
- -

Analysis of Structural Differences
The fundamental distinction between the two crystal systems is their symmetry. The triclinic

system is the least symmetric, with no rotational axes or mirror planes, which is reflected in its

unit cell where all angles are unequal and not necessarily 90°.[4] In contrast, the monoclinic

system possesses a higher degree of symmetry, characterized by one two-fold rotation axis

and/or a mirror plane, resulting in two of the unit cell angles being 90°.[5]

These symmetry differences manifest in the arrangement of the dichromate ions (Cr₂O₇²⁻) and

the coordination environment of the rubidium ions (Rb⁺). In the triclinic polymorphs, the lower

symmetry allows for more significant distortions in the Cr-O-Cr bond angles, with one form
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exhibiting two distinct angles of 123° and 137°.[1][2] Another triclinic form shows an angle of

133.5°.[3] The monoclinic forms, however, display a more regular Cr-O-Cr angle of 122.9°.[3]

The coordination sphere of the rubidium ions also varies. In one triclinic structure, the Rb⁺ ions

are surrounded by either eight or nine oxygen atoms.[1][2] In another, there are two distinct

rubidium environments, each coordinated to seven oxygen atoms.[3] These variations in

coordination number and geometry are a direct consequence of the different packing

arrangements dictated by the crystal symmetry.

Experimental Protocols
The crystallographic data presented were determined using single-crystal X-ray diffraction. This

technique is the definitive method for elucidating the three-dimensional atomic arrangement in

a crystalline solid.

Methodology:

Crystal Growth: Single crystals of triclinic and monoclinic Rb₂Cr₂O₇ are grown from an

aqueous solution. For instance, single crystals of triclinic Rb₂Cr₂O₇ were obtained by the

slow evaporation of an aqueous solution at 42°C.[6]

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray

beam. The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.

Integrated Weissenberg and precession photographs are often used to collect the intensity

data.[6]

Data Processing: The intensities of the diffracted beams are measured and corrected for

various experimental factors such as polarization and the Lorentz factor.[6]

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined

from the diffraction data using computational methods. The initial structural model is then

refined using a least-squares analysis to achieve the best possible fit between the observed

and calculated diffraction patterns.[2]
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The following diagram illustrates the hierarchical relationship between crystal families and

crystal systems, highlighting the key symmetry differences between the triclinic and monoclinic

systems.

Crystal Families

Crystal Systems

Key Distinguishing Features

Crystal Families Triclinic

Triclinic
(a ≠ b ≠ c, α ≠ β ≠ γ ≠ 90°)

Monoclinic

Monoclinic
(a ≠ b ≠ c, α = γ = 90°, β ≠ 90°)

Crystal Systems

Lowest Symmetry
No rotational axes or mirror planes

Higher Symmetry
One 2-fold axis and/or one mirror plane

Key Features

Click to download full resolution via product page

Caption: Hierarchical relationship of triclinic and monoclinic crystal systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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